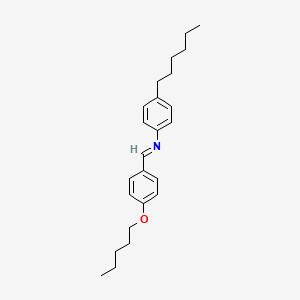
p-Pentyloxybenzylidene p-hexylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Pentyloxybenzylidene p-hexylaniline typically involves the condensation reaction between p-pentyloxybenzaldehyde and p-hexylaniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
p-Pentyloxybenzylidene p-hexylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
p-Pentyloxybenzylidene p-hexylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
作用機序
The mechanism of action of p-Pentyloxybenzylidene p-hexylaniline is primarily related to its liquid crystal properties. The compound exhibits unique phase transitions, which are influenced by temperature and external fields. These phase transitions are crucial for its applications in LCDs and other optoelectronic devices. The molecular targets and pathways involved include interactions with light and electric fields, leading to changes in the alignment and orientation of the liquid crystal molecules .
類似化合物との比較
Similar Compounds
p-Methoxybenzylidene p-butylaniline: Similar liquid crystal compound with different alkyl chain lengths.
p-Ethoxybenzylidene p-pentylaniline: Another liquid crystal compound with varying alkyl chain lengths.
p-Butoxybenzylidene p-heptylaniline: Liquid crystal compound with different alkyl chain lengths.
Uniqueness
p-Pentyloxybenzylidene p-hexylaniline stands out due to its specific alkyl chain lengths, which influence its phase transition temperatures and optical properties. This makes it particularly suitable for certain applications in optoelectronics and advanced materials .
特性
CAS番号 |
39777-13-4 |
|---|---|
分子式 |
C24H33NO |
分子量 |
351.5 g/mol |
IUPAC名 |
N-(4-hexylphenyl)-1-(4-pentoxyphenyl)methanimine |
InChI |
InChI=1S/C24H33NO/c1-3-5-7-8-10-21-11-15-23(16-12-21)25-20-22-13-17-24(18-14-22)26-19-9-6-4-2/h11-18,20H,3-10,19H2,1-2H3 |
InChIキー |
MUIKZHRKOXGDCD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




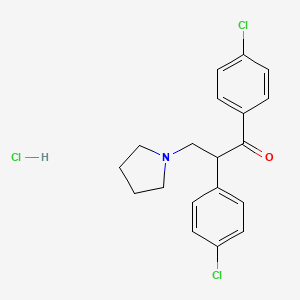

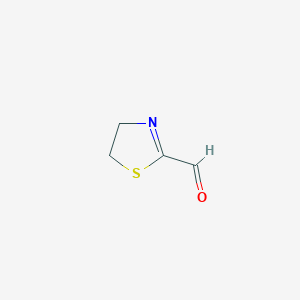
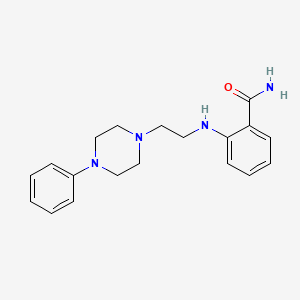
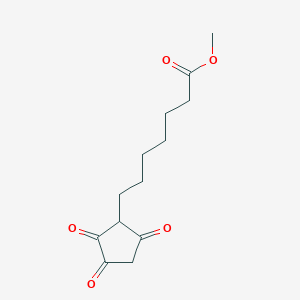




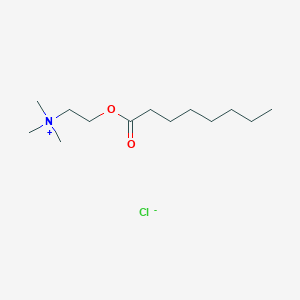
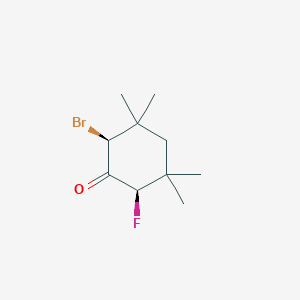
![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
